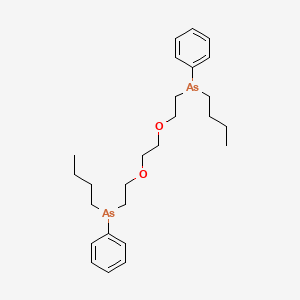
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane is a complex organic compound characterized by its unique structure, which includes two phenyl groups and two arsenic atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phenyl derivatives and arsenic-containing compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle arsenic-containing reagents.
Chemical Reactions Analysis
Types of Reactions
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce arsenic oxides, while substitution reactions can yield derivatives with different functional groups.
Scientific Research Applications
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The presence of arsenic atoms in the structure plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene: A compound with a similar structure but containing nitrogen atoms instead of arsenic.
8,11-Dioxa-5,14-diarsaoctadecane: A related compound with a different arrangement of atoms.
Uniqueness
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane is unique due to the presence of both phenyl groups and arsenic atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
137790-13-7 |
|---|---|
Molecular Formula |
C26H40As2O2 |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
butyl-[2-[2-[2-[butyl(phenyl)arsanyl]ethoxy]ethoxy]ethyl]-phenylarsane |
InChI |
InChI=1S/C26H40As2O2/c1-3-5-17-27(25-13-9-7-10-14-25)19-21-29-23-24-30-22-20-28(18-6-4-2)26-15-11-8-12-16-26/h7-16H,3-6,17-24H2,1-2H3 |
InChI Key |
GIWWQXHNJOTSNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](CCOCCOCC[As](CCCC)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


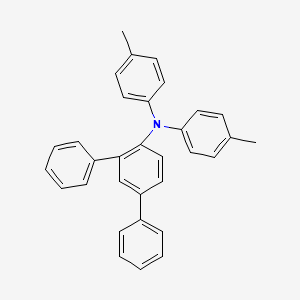
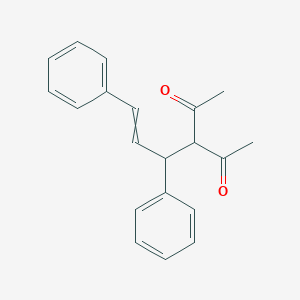
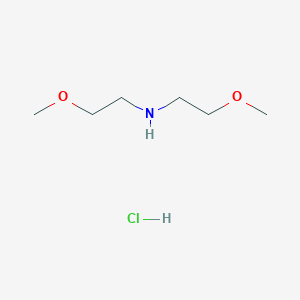
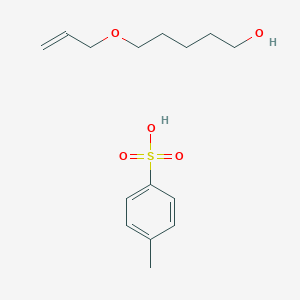
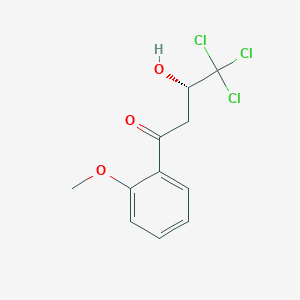


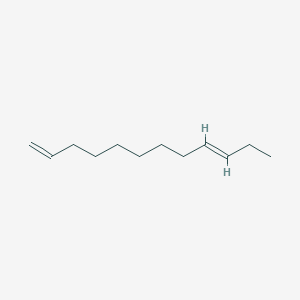
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
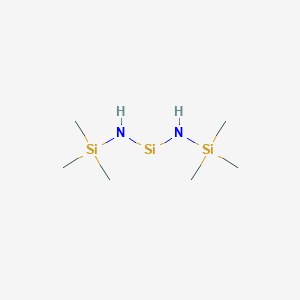
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
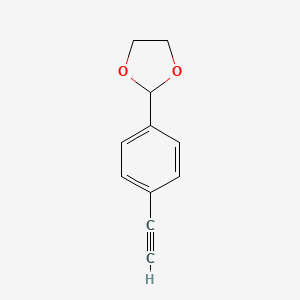
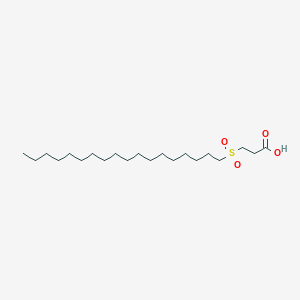
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
